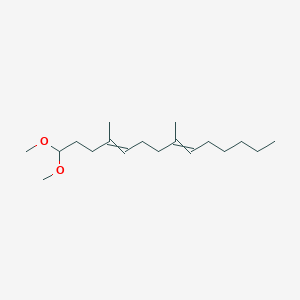
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of two methoxy groups and two double bonds in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a suitable aldehyde or ketone to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
科学的研究の応用
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene involves its interaction with specific molecular targets and pathways. The methoxy groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Similar Compounds
1,1-Dimethoxy-4,8-dimethyltetradeca-4,8-diene: Similar in structure but may have different functional groups or substituents.
1,4-Dimethoxybenzene: Contains methoxy groups but has a benzene ring instead of a diene structure.
Cyclohexane, 1,1-dimethoxy-: Similar methoxy groups but different overall structure.
Uniqueness
This compound is unique due to its specific arrangement of methoxy groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
116206-62-3 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC名 |
1,1-dimethoxy-4,8-dimethyltetradeca-4,8-diene |
InChI |
InChI=1S/C18H34O2/c1-6-7-8-9-11-16(2)12-10-13-17(3)14-15-18(19-4)20-5/h11,13,18H,6-10,12,14-15H2,1-5H3 |
InChIキー |
FLWHENGTGCDTJR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C(C)CCC=C(C)CCC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


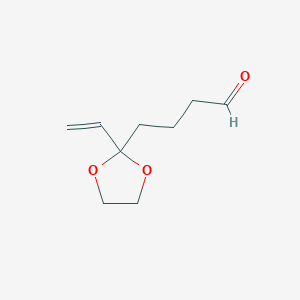
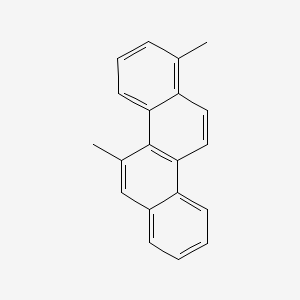



![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
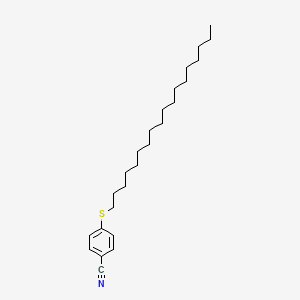
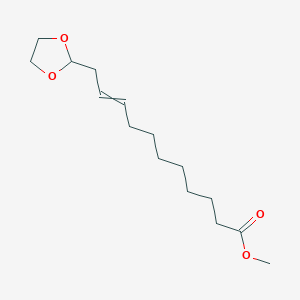
![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)
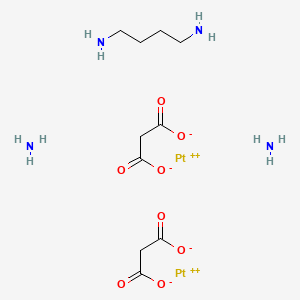
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
